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Compound of Interest

Compound Name:
3-[1,2,4]Triazol-1-yl-adamantane-

1-carboxylic acid

Cat. No.: B183145 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has

emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties and

versatile biological activities have led to its incorporation into a wide array of clinically

successful drugs. This technical guide provides a comprehensive overview of the biological

significance of the 1,2,4-triazole moiety, focusing on its role in antifungal, anticancer, and

antimicrobial drug design. The guide details the mechanisms of action, quantitative structure-

activity relationships, and key experimental protocols relevant to the development of 1,2,4-

triazole-based therapeutics.

Physicochemical Properties and Pharmacophore
Features
The 1,2,4-triazole ring is a bioisostere of amide, ester, and carboxylic acid groups, allowing it to

mimic these functionalities and interact with biological targets.[1] Its key physicochemical

attributes contributing to its pharmacological prowess include:

Polarity and Solubility: The presence of three nitrogen atoms imparts a polar nature to the

triazole ring, which can enhance the aqueous solubility of drug candidates, a crucial factor

for bioavailability.
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Hydrogen Bonding Capability: The nitrogen atoms in the 1,2,4-triazole ring can act as both

hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino

acid residues in the active sites of target proteins.[2]

Metabolic Stability: The 1,2,4-triazole ring is generally stable to metabolic degradation, which

contributes to a longer half-life and improved pharmacokinetic profile of drugs containing this

moiety.[1]

Dipole Moment: The significant dipole moment of the triazole ring can influence its interaction

with biological macromolecules and its overall molecular properties.

Coordination with Metal Ions: The nitrogen atoms of the triazole ring can coordinate with

metal ions, a property that is central to the mechanism of action of several key enzymes,

including cytochrome P450-dependent enzymes.

Antifungal Activity: Inhibition of Lanosterol 14α-
Demethylase
The most prominent application of the 1,2,4-triazole moiety is in the development of antifungal

agents. A significant class of these drugs, including fluconazole, itraconazole, and

voriconazole, function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the

ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the

fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to

fungal cell death or growth inhibition.[2]

The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates to the heme iron atom

in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This

targeted inhibition is highly selective for the fungal enzyme over its human counterpart, which is

a key factor in the favorable safety profile of these drugs.

Quantitative Data: Antifungal Activity of 1,2,4-Triazole
Derivatives
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Compound/Dr
ug

Fungal Strain MIC (μg/mL) IC50/Ki Reference

Fluconazole Candida albicans 0.25 - 2

Kd: ~30,500 nM

(human CYP51),

10-56 nM (C.

albicans CYP51)

[4]

Itraconazole Candida albicans -

IC50: ≥30 μM

(human CYP51),

0.039-0.30 μM

(C. albicans

CYP51)

[5][6]

Voriconazole Candida albicans -

Kd: ~2,300 nM

(human CYP51),

10-56 nM (C.

albicans CYP51)

[4]

Compound 2h

(vinyl-1,2,4-

triazole

derivative)

Various fungi 0.02 - 0.04 mM - [7]

Compound 5a4

(phenoxy

pyridinyl

derivative)

S. sclerotiorum EC50: 1.59 -

Compound 8k

(amino acid

derivative)

Physalospora

piricola
EC50: 10.126 - [8]

Ergosterol Biosynthesis Pathway and Inhibition by 1,2,4-
Triazoles
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Start Materials:
- Carboxylic Acid

- Thiosemicarbazide

Acylation with PPE
in Chloroform (90°C)
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Cyclodehydration
with aq. KOH (heat)

Acidification with HCl

Isolation:
- Filtration
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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